molecular formula C11H8Cl2N4O2S B15250012 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide CAS No. 652974-53-3

2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide

Cat. No.: B15250012
CAS No.: 652974-53-3
M. Wt: 331.2 g/mol
InChI Key: GBWLQDCSGDWXOL-UHFFFAOYSA-N
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Description

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is a chemical compound with the molecular formula C11H8Cl2N4O2S It is a heterocyclic aromatic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxyphenylthioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the hydroxyphenylthioacetamide group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine group attached to the ring .

Scientific Research Applications

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

652974-53-3

Molecular Formula

C11H8Cl2N4O2S

Molecular Weight

331.2 g/mol

IUPAC Name

2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfanylacetamide

InChI

InChI=1S/C11H8Cl2N4O2S/c12-9-15-10(13)17-11(16-9)19-6-1-3-7(4-2-6)20-5-8(14)18/h1-4H,5H2,(H2,14,18)

InChI Key

GBWLQDCSGDWXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)SCC(=O)N

Origin of Product

United States

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